molecular formula C11H11F3O B8742171 1,1,1-Trifluoro-5-phenyl-2-pentanone

1,1,1-Trifluoro-5-phenyl-2-pentanone

Cat. No. B8742171
M. Wt: 216.20 g/mol
InChI Key: PBHMYMRZIGUBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-5-phenyl-2-pentanone is a useful research compound. Its molecular formula is C11H11F3O and its molecular weight is 216.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-5-phenyl-2-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-5-phenyl-2-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1,1-Trifluoro-5-phenyl-2-pentanone

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1,1,1-trifluoro-5-phenylpentan-2-one

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

PBHMYMRZIGUBDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a four-necked flask equipped with a thermometer, a dropping funnel and a stirrer, 4.8 g (0.2 mol) of magnesium flasks and 100 ml of anhydrous tetrahydrofuran were placed, followed by addition of a mixture of 4.0 g (20 mmol) of 1-bromo-3-phenylpropane and 10 ml of anhydrous tetrahydrofuran and a small quantity of iodine, heating of the flask contents to 60° C. and dropwise addition of a mixture of 35.8 g (0.18 mol) of 1-bromo-3-phenylpropane and 90 ml of anhydrous tetrahydrofuran at the same temperature. Thereafter, the mixture was stirred under reflux for 2 hours and then cooled to room temperature. The resulting mixture was added dropwise into a mixture consisting of 31.3 g (0.22 mol) of ethyl trifluoroacetate and 200 ml of anhydrous tetrahydrofuran. Thereafter, the mixture was stirred at -78° C. for 2 hours, then heated gradually to -50° C. and further stirred at the same temperature for 2 hours. Thereafter, 100 ml of 1N hydrochloric acid was added at -50° C., followed by heating to room temperature. The reaction mixture was extracted with 300 ml of ether and the formed organic layer was washed with water, a 5% sodium bicarbonate solution and brine successively in that order, then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (eluent: toluene/hexane (1/4)) to give 20.3 g of 5-phenyl-1,1,1-trifluoropentane-2-one (14-1) in a yield of 47%.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35.8 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
31.3 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

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